6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine
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Description
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and stability. It also includes studying the compound’s reactivity with common reagents .Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic contacts and hydrogen bonding . The presence of a piperazine ring and fluorophenyl group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been associated with various biochemical pathways, including those involved in neuroprotection and anti-inflammatory responses
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties
Safety and Hazards
Properties
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN6/c1-22-10-21-14-15(22)19-9-20-16(14)24-6-4-23(5-7-24)11-2-3-13(18)12(17)8-11/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJRXSINQGBIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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